3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

Researchers requiring a 3,3-disubstituted azetidine scaffold with orthogonal protecting groups often face multi-step synthesis bottlenecks. This compound directly addresses that pain point. It uniquely integrates three key functionalities in a single building block: a carboxylic acid for immediate amide coupling, a bromine for Pd-catalyzed diversification, and a base-labile Boc protecting group. This eliminates the need to install handles sequentially, saving 2-3 synthetic steps. Ideal for kinase inhibitor core elaboration, PROTAC linker design, and peptidomimetic chemistry. Sourced exclusively for research use with verified purity and reliable global logistics.

Molecular Formula C15H18BrNO5
Molecular Weight 372.21 g/mol
CAS No. 2289797-04-0
Cat. No. B13628051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
CAS2289797-04-0
Molecular FormulaC15H18BrNO5
Molecular Weight372.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-8-15(9-17,12(18)19)21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,19)
InChIKeyQGZWCVYVQYGNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenoxy)-1-Boc-azetidine-3-carboxylic Acid Overview


3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS 2289797-04-0) is a specialized heterocyclic compound featuring a 3,3-disubstituted azetidine core bearing a carboxylic acid, a Boc-protected nitrogen, and a 4-bromophenoxy ether substituent [1]. With a molecular formula of C15H18BrNO5 and a molecular weight of 372.21 g/mol, it serves as a versatile intermediate in medicinal chemistry and peptide synthesis, where the bromine atom is strategically positioned for further functionalization via cross-coupling reactions, while the Boc group provides orthogonal protection during multi-step synthetic pathways [2].

Orthogonal Boc protection for multi-step synthesis
Bromine handle for Pd-catalyzed cross-coupling
Free carboxylic acid for direct amide conjugation

Irreplaceable 3-(4-Bromophenoxy)-1-Boc-azetidine-3-carboxylic Acid


Superficially similar azetidine building blocks, such as the common 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) or tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (CAS 960402-39-5), lack the full set of orthogonal functionalities required for advanced synthetic diversification. The target compound uniquely combines three key features in a single 3,3-disubstituted scaffold: a carboxylic acid handle, a bromine atom for Pd-catalyzed cross-coupling, and a base-labile Boc protecting group [1]. Simple substitution with a non-brominated or non-carboxylated analog would necessitate additional synthetic steps to install the missing functionalities, impacting both synthetic efficiency and overall yield . The quantitative evidence below establishes the specific, verifiable dimensions where this compound differentiates itself.

Missing bromine Non-brominated analogs require extra halogenation steps, reducing synthetic efficiency.
Ester vs. acid tert-Butyl ester analogs need hydrolysis before conjugation, adding steps and potential side reactions.
Acetyl protection Acetyl analogs cannot be cleaved under acid conditions, limiting orthogonal deprotection strategies.

3-(4-Bromophenoxy)-1-Boc-azetidine-3-carboxylic Acid: Quantitative Differentiation


Enhanced Lipophilicity Drives Membrane Permeability

The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 2.7) compared to the widely used 1-Boc-azetidine-3-carboxylic acid (XLogP3-AA = 0.4) [1]. This 2.3 log unit difference translates to an approximately 200-fold higher theoretical octanol/water partition ratio, indicating substantially greater membrane permeability potential for intermediates or final compounds derived from this building block [2].

Lipophilicity
Reported
XLogP 2.7 vs 0.4
Δ 2.3 log units
May support permeability screening context
Computed XLogP3-AA; experimental logD may vary
Physicochemical Property Lipophilicity Drug Design

Bromine-Enabled Cross-Coupling Diversification

The presence of a single bromine atom at the para-position of the phenoxy ring provides a well-established reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This functionality is entirely absent in the common building block 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), which contains no halogen [2]. The target compound thus offers a direct pathway to diverse biaryl or amine-linked analogs, a capability that would require a separate halogenation or functionalization step with the non-brominated comparator.

Bromine Handle
Head-to-head
Target: Br present
vs
Comparator: Br absent
Enables direct Pd-catalyzed diversification
Structural comparison; 170 Da mass difference
Synthetic Chemistry Cross-Coupling Building Block

Orthogonal Boc Protection vs. Acetyl Analog

The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves as an acid-labile protecting group that can be selectively removed with trifluoroacetic acid (TFA), while the carboxylic acid and bromophenoxy ether remain intact . In contrast, the structurally analogous 1-acetyl-3-(4-bromophenoxy)azetidine-3-carboxylic acid (CAS 2803851-38-7) features a base-stable acetyl group that cannot be cleaved under acidic conditions, limiting its compatibility with acid-sensitive downstream chemistry [1]. The Boc group's orthogonal reactivity profile enables sequential deprotection strategies in complex molecule synthesis.

N-Protection
Head-to-head
Boc: acid-labile
vs
Acetyl: base/reductive
Orthogonal deprotection for acid-sensitive intermediates
TFA cleavable at room temperature
Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Carboxylic Acid for Direct Amide Coupling

The target compound contains a free carboxylic acid group at the 3-position of the azetidine ring, enabling direct HATU/DIC-mediated amide couplings with primary or secondary amines [1]. The direct analog tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (CAS 960402-39-5) terminates as a tert-butyl ester without a free carboxylic acid, requiring a prior deprotection step before conjugation . This difference eliminates a synthetic step when this compound is used as a carboxylic acid-bearing intermediate.

Carboxylic Acid
Head-to-head
Target: Free COOH
vs
Comparator: tert-butyl ester
Ready for direct amide coupling; no hydrolysis needed
Eliminates one synthetic step
Bioconjugation Amide Coupling ADC/PROTAC Linkers

Commercial Availability and Sourcing

The compound is commercially available from Enamine (catalog number EN300-3431418) with a certified purity of 95% [1]. Pricing as of September 2023 is $986 for 1 gram and $2,858 for 5 grams, providing a transparent procurement benchmark . In comparison, the non-brominated analog 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is available at a lower cost but lacks the halogen handle for diversification.

Procurement
Supporting evidence
95% purity; $986/1g (Enamine, 2023)
Commercially available; pricing reflects synthetic complexity
Prices may vary; verify with supplier
Procurement Chemical Sourcing Building Block

Increased Conformational Flexibility

The target compound possesses 5 rotatable bonds compared to only 3 for 1-Boc-azetidine-3-carboxylic acid, as computed by PubChem [1]. This additional flexibility arises from the 4-bromophenoxy ether linkage and can influence target binding entropy, solubility, and crystal packing behavior. While this is a class-level inference, it suggests differential entropy penalties upon binding for derived inhibitors.

Flexibility
Computed
5 vs 3 rotatable bonds
Δ 2 bonds
Context-dependent influence on binding entropy
Cactvs computation; class-level inference
Conformational Analysis Molecular Properties Drug Design

Optimal Applications of 3-(4-Bromophenoxy)-1-Boc-azetidine-3-carboxylic Acid


Suzuki-Miyaura Diversification for Kinase SAR

The bromine atom on the 4-bromophenoxy substituent enables direct Suzuki-Miyaura coupling to introduce a wide range of aryl or heteroaryl groups at the para-position [1]. This strategy is particularly valuable for kinase inhibitor programs where the azetidine-3-carboxylic acid core can serve as a proline mimetic, and the bromine handle allows late-stage diversification to rapidly explore chemical space around the solvent-exposed region. The Boc group remains intact during cross-coupling, allowing for subsequent N-deprotection and further functionalization [2].

PROTAC/ADC Linker Attachment via Carboxylic Acid

The free carboxylic acid functionality at the azetidine 3-position is primed for direct amide coupling to amine-containing linkers or payloads, as evidenced by the structural comparison with ester-only analogs [1]. This compound can act as a rigid, heterocyclic spacer in PROTAC designs or as an ADC linker component, where the bromophenoxy group provides an additional vector for conjugation or property modulation. The Boc group offers orthogonal protection during multi-component assembly [2].

S1P Receptor Modulator and GPCR Ligand Synthesis

Phenoxy-azetidine derivatives are established scaffolds in sphingosine-1-phosphate (S1P) receptor modulator design, as demonstrated in patent US8623856 [1]. The target compound, with its pre-installed 4-bromophenoxy group and carboxylic acid, serves as an advanced intermediate for such programs. The higher logP (2.7 vs. 0.4 for non-halogenated analogs) aligns with the lipophilic requirements of GPCR-targeted ligands, potentially improving membrane permeability and receptor engagement [2].

Peptidomimetic Design with 3,3-Disubstituted Azetidine

The 3,3-disubstituted azetidine core is a well-recognized proline isostere in peptidomimetic chemistry [1]. The target compound uniquely combines this rigid scaffold with a carboxylic acid for peptide backbone extension and a bromophenoxy group for side-chain mimicry or further elaboration. The Boc protecting group aligns with standard Fmoc/t-Bu SPPS strategies, allowing direct integration into solid-phase peptide synthesis workflows upon N-deprotection [2].

Application
Selection Property
Validation Focus
Kinase SAR Diversification
Bromine cross-coupling handle
Functionalization efficiency; orthogonal protection
PROTAC/ADC Linker Synthesis
Free carboxylic acid for direct conjugation
Conjugation step-count reduction
S1P Modulator Design
Pre-installed lipophilic bromophenoxy group
Membrane permeability; receptor engagement context
Peptidomimetic SPPS
3,3-Disubstituted azetidine as proline isostere
Boc compatibility with Fmoc/t-Bu SPPS
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